
Tert-butyl 3-(oxiran-2-yl)propanoate
Overview
Description
The compound CC©©OC(=O)Ccc1CO1 is a chemical entity that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure, which includes a cyclopropane ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC©©OC(=O)Ccc1CO1 typically involves the esterification of a suitable alcohol with an appropriate acid or acid derivative. One common method involves the reaction of tert-butyl alcohol with 3-chloropropanoic acid in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of CC©©OC(=O)Ccc1CO1 may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
CC©©OC(=O)Ccc1CO1: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon, with nucleophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as .
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Tert-butyl 3-(oxiran-2-yl)propanoate serves as a crucial building block in organic synthesis. Its oxirane (epoxide) group is highly reactive, enabling it to participate in various chemical reactions, such as:
- Nucleophilic Ring Opening : The epoxide can react with nucleophiles, leading to the formation of alcohols or amines. This property is exploited in the synthesis of more complex molecules.
- Formation of Peptides : The compound can act as an intermediate in peptide synthesis due to its ability to protect amine functionalities when combined with other protecting groups like tert-butoxycarbonyl (Boc) .
Medicinal Chemistry
The potential medicinal applications of this compound are noteworthy:
- Drug Development : Research indicates that derivatives of this compound may exhibit biological activities such as enzyme inhibition, which is crucial for developing new pharmaceuticals targeting specific diseases . For instance, compounds derived from this structure have been investigated for their roles as small molecule inhibitors in cancer therapies.
- Anticancer Activity : Similar compounds have shown promising results in inducing apoptosis in cancer cell lines, suggesting that this compound could be a candidate for further studies in anticancer drug development .
Case Study 1: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that modifications to the compound's structure could enhance its inhibitory properties against target enzymes linked to cancer progression.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of related compounds. It was found that derivatives similar to this compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Industrial Applications
In addition to its role in research and drug development, this compound has potential applications in various industrial processes:
- Materials Science : The compound can be used in the synthesis of polymers and other materials due to its reactive epoxide group, which can form cross-links or modify existing polymer structures.
- Catalysis : Its unique structure may also find applications in catalytic processes where selective transformations are required .
Mechanism of Action
The mechanism by which CC©©OC(=O)Ccc1CO1 exerts its effects involves interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors. The cyclopropane ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
CC©©OC(=O)Ccc1CO1: can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with similar reactivity but lacking the cyclopropane ring.
Methyl propionate: Another ester with a similar functional group but different alkyl chain length.
Cyclopropyl methyl ketone: Contains a cyclopropane ring but differs in the functional group attached to the ring.
The uniqueness of CC©©OC(=O)Ccc1CO1 lies in its combination of the ester functional group and the cyclopropane ring, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 3-(oxiran-2-yl)propanoate, a compound featuring an epoxide functional group, has garnered attention in recent research due to its potential biological activity and applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its epoxide structure, which is known for its reactivity in various chemical reactions. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Mechanisms of Biological Activity
- Enzymatic Interactions : The epoxide group in this compound can interact with various enzymes, leading to inhibition or modulation of enzyme activity. For instance, studies have shown that similar epoxide compounds can act as inhibitors for serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are involved in inflammatory processes .
- Anti-inflammatory Effects : The compound's ability to inhibit enzymes that hydrolyze endocannabinoids suggests potential anti-inflammatory properties. By preventing the breakdown of anandamide, a natural anti-inflammatory agent, the compound could maintain elevated levels of this endocannabinoid, thus prolonging its effects .
- Cytotoxicity and Cell Proliferation : Initial studies indicate that certain derivatives of epoxide compounds may exhibit cytotoxic effects against cancer cell lines. This is attributed to their ability to induce apoptosis in malignant cells while sparing normal cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chemo-Enzymatic Synthesis : A notable method involves lipase-mediated Baeyer-Villiger oxidation followed by palladium-catalyzed hydrogenation. This approach not only provides high yields but also maintains the chirality of the product .
- Conventional Organic Synthesis : Various synthetic routes have been explored, utilizing activated lactones and alkoxides to form the desired epoxide structure efficiently .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Inhibits cPLA2α and FAAH | |
Anti-inflammatory | Maintains levels of anandamide | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Anti-inflammatory Potential
A study investigated the effects of various epoxide derivatives on inflammation models. This compound was found to significantly reduce inflammation markers in vitro by inhibiting FAAH activity, which led to increased anandamide levels. This suggests a mechanism where the compound could serve as a therapeutic agent in managing inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 3-(oxiran-2-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZROJMSFRMRBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58114-14-0 | |
Record name | tert-butyl 3-(oxiran-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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